molecular formula C26H26N2O3 B11516714 8-(2,4-dimethoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

8-(2,4-dimethoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

Cat. No.: B11516714
M. Wt: 414.5 g/mol
InChI Key: CQJHVPBEDACSGY-UHFFFAOYSA-N
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Description

8-(2,4-dimethoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, materials science, and medicinal chemistry due to their ability to form stable complexes with various metal ions .

Preparation Methods

The synthesis of 8-(2,4-dimethoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-arylmethylene-aminoquinolines with 1,3-cyclohexanedione and dimedone, followed by oxidation with sodium nitrite in acetic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product formation.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, affecting their function. The pathways involved often depend on the specific metal ion and the biological context in which the compound is used .

Comparison with Similar Compounds

Compared to other phenanthroline derivatives, 8-(2,4-dimethoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and reactivity.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

8-(2,4-dimethoxyphenyl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one

InChI

InChI=1S/C26H26N2O3/c1-26(2)13-18-23-16-6-5-11-27-19(16)9-10-20(23)28-25(24(18)21(29)14-26)17-8-7-15(30-3)12-22(17)31-4/h5-12,25,28H,13-14H2,1-4H3

InChI Key

CQJHVPBEDACSGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=C(C=C(C=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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